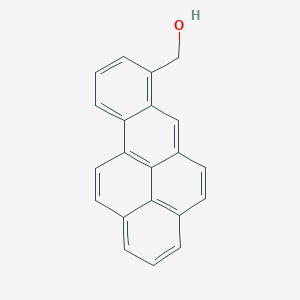

Benzo(a)pyren-7-ylmethanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

78636-32-5 |

|---|---|

Molecular Formula |

C21H14O |

Molecular Weight |

282.3 g/mol |

IUPAC Name |

benzo[a]pyren-7-ylmethanol |

InChI |

InChI=1S/C21H14O/c22-12-16-5-2-6-17-18-10-9-14-4-1-3-13-7-8-15(11-19(16)17)21(18)20(13)14/h1-11,22H,12H2 |

InChI Key |

AZFVSUVVTFUOGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C(C=CC=C45)CO)C=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of Benzo a Pyren 7 Ylmethanol

Strategies for the Chemical Synthesis of Benzo(a)pyren-7-ylmethanol and its Related Derivatives

The synthesis of this compound and its derivatives often involves multi-step processes starting from the parent hydrocarbon, benzo(a)pyrene. One common strategy involves the initial oxidation of benzo(a)pyrene to introduce a functional group that can be further modified. For instance, benzo(a)pyrene can be oxidized to form epoxides, which are then hydrolyzed to dihydrodiols. wikipedia.org The enzymatic oxidation of benzo(a)pyrene-7,8-diol (B196081) can lead to the formation of benzo(a)pyrene-7,8-quinone. nih.gov

Another synthetic approach focuses on the direct functionalization of the benzo(a)pyrene core. For example, an improved route to benzo[a]pyrene-6-carbaldehyde has been described, which can then be used as a precursor to synthesize various 6-substituted derivatives, including the corresponding methanol (B129727), through reduction of the aldehyde group. rsc.org Similarly, the synthesis of benzo[a]pyren-1-ol has been achieved from 6-bromobenzo[a]pyrene through reactions involving lead tetra-acetate and n-butyl-lithium. rsc.org

The table below summarizes a selection of synthetic strategies for benzo(a)pyrene derivatives, which could be adapted for the synthesis of this compound.

| Starting Material | Reagents/Conditions | Product | Reference |

| Benzo[a]pyrene (B130552) | Cytochrome P450 1A1 | (+)Benzo[a]pyrene-7,8-epoxide | wikipedia.org |

| (+)Benzo[a]pyrene-7,8-epoxide | Epoxide hydrolase | (−)Benzo[a]pyrene-7,8-dihydrodiol | wikipedia.org |

| 6-Bromobenzo[a]pyrene | 1. Lead tetra-acetate, 2. n-Butyl-lithium | Benzo[a]pyren-1-ol | rsc.org |

| Benzo[a]pyrene-6-carbaldehyde | Reduction (e.g., NaBH₄) | 6-(Hydroxymethyl)benzo(a)pyrene | rsc.org |

| Benzo[a]pyrene-7,8-diol | Aldo-keto reductases | Benzo[a]pyrene-7,8-quinone | nih.gov |

Advanced Spectroscopic Techniques for Definitive Compound Characterization

The definitive structural confirmation of this compound and its isomers relies on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and electronic environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the structure of benzo(a)pyrene derivatives. The chemical shifts in the aromatic region of the ¹H NMR spectrum (typically 7.5 to 9.0 ppm) are characteristic of the polycyclic aromatic core. researchgate.net Specific proton signals can be assigned to their respective positions on the pyrene (B120774) ring system, and the presence of a hydroxymethyl group would give rise to characteristic signals for the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) protons. For instance, in a study of benzo[a]pyrene degradation, new peaks appearing at 6.80 ppm and 7.22 ppm were attributed to the formation of benzo[a]pyrene 7,8-epoxide. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of the compound. For 6-(Hydroxymethyl)benzo(a)pyrene, a related isomer, the molecular weight is 282.3 g/mol . nih.gov Electron ionization mass spectrometry (EI-MS) of benzo(a)pyrene shows a strong molecular ion peak (m/z 252), which is characteristic of stable aromatic compounds. nist.gov For this compound, the molecular ion peak would be expected at a higher m/z value corresponding to the addition of a CH₂OH group. Gas chromatography-mass spectrometry (GC-MS) has been used to identify various benzo(a)pyrene derivatives, with trimethylsilylation often employed to improve volatility and chromatographic separation. nih.gov

UV-Vis and Fluorescence Spectroscopy: The extensive π-conjugated system of benzo(a)pyrene and its derivatives results in characteristic ultraviolet-visible (UV-Vis) and fluorescence spectra. These techniques are highly sensitive for detecting and quantifying these compounds. researchgate.net The fluorescence spectra of 6-substituted benzo[a]pyrene derivatives have been described and are useful for their identification. rsc.org

The following table summarizes key spectroscopic data for benzo(a)pyrene and a related derivative, which are indicative of the types of data expected for this compound.

| Technique | Compound | Key Data | Reference |

| ¹H NMR | Benzo[a]pyrene | Aromatic protons in the range of 7.5-9.0 ppm in CDCl₃. | researchgate.net |

| Mass Spectrometry (EI) | Benzo[a]pyrene | Molecular Ion (M⁺): m/z 252 | nist.gov |

| Mass Spectrometry | 6-(Hydroxymethyl)benzo(a)pyrene | Molecular Weight: 282.3 g/mol , Top Peak m/z: 282 | nih.gov |

| Fluorescence | 6-Substituted Benzo[a]pyrene Derivatives | Characteristic emission spectra useful for identification. | rsc.org |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the isolation and purity assessment of this compound from synthetic reaction mixtures or biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode using C18 or other suitable columns, is widely used for the separation of PAHs and their metabolites. researchgate.netchromatographyonline.com Fluorescence detection is often preferred due to its high sensitivity and selectivity for these fluorescent compounds. researchgate.netnih.gov Gradient elution with a mobile phase consisting of acetonitrile (B52724) and water or an aqueous buffer is a common practice to achieve good separation of the various isomers and derivatives. researchgate.net For instance, a method for the separation of benzo[a]pyrene hydroxyderivatives utilized a mobile phase of methanol/water and UV and MS detection. researchgate.net The separation of ten isomeric benzo(a)pyrene phenols has been achieved using high-pressure liquid chromatography with a specialized recycling technique. researchgate.net

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is another powerful technique for the analysis of benzo(a)pyrene derivatives. nih.gov To enhance the volatility and thermal stability of polar metabolites like hydroxymethyl derivatives, they are often derivatized, for example, by trimethylsilylation, prior to GC analysis. nih.gov The choice of the GC column, such as Dexsil-300 or OV-1, is critical for achieving the desired separation of isomers. nih.gov

The table below provides examples of chromatographic conditions used for the analysis of benzo(a)pyrene and its derivatives.

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application | Reference |

| HPLC | Reversed-phase ODS (4.6 mm I.D., 100 mm length, 5 µm) | Gradient of binary mixture | Fluorescence | Separation of BaP and its metabolites in urine. | researchgate.net |

| HPLC | Accucore PFP (150 mm × 3 mm, 2.6 µm) | Gradient of 0.1% acetic acid and acetonitrile | Fluorescence | Detection of BaP metabolites. | researchgate.net |

| GC-MS | Dexsil-300 and OV-1 | - | Mass Spectrometry | Identification of trimethylsilylated BaP derivatives. | nih.gov |

| HPLC | Eclipse Plus C18 (4.6 mm × 250 mm, 5 μm) | Gradient mode | Fluorescence | Estimation of PAHs. | chromatographyonline.com |

| HPLC-MS/MS | - | - | ESI in positive mode, MRM | Separation and determination of BaP hydroxyderivatives. | researchgate.net |

Hypothetical Metabolic Pathways and Biotransformation of Benzo a Pyren 7 Ylmethanol

Potential Enzyme-Mediated Transformations of the Methanol (B129727) Moiety

The primary site for initial metabolic attack on Benzo(a)pyren-7-ylmethanol is likely the methanol group. This functional group can undergo both oxidative metabolism and conjugation reactions.

The oxidation of the methanol group would likely proceed in a two-step process, first to an aldehyde and then to a carboxylic acid. This transformation is a common metabolic pathway for primary alcohols and is catalyzed by cytosolic enzymes.

Oxidation to Benzo[a]pyren-7-carbaldehyde: The initial oxidation of the methanol group to an aldehyde, Benzo[a]pyren-7-carbaldehyde, is hypothetically catalyzed by alcohol dehydrogenases (ADHs).

Oxidation to Benzo[a]pyren-7-carboxylic acid: The subsequent oxidation of the aldehyde to a carboxylic acid, Benzo[a]pyren-7-carboxylic acid, would likely be carried out by aldehyde dehydrogenases (ALDHs).

These oxidative steps would increase the polarity of the molecule, facilitating its eventual excretion.

Conjugation reactions are a major pathway for the detoxification and elimination of xenobiotics. The hydroxyl group of this compound is a prime target for phase II conjugation enzymes.

Glucuronidation: UDP-glucuronosyltransferases (UGTs) are a family of enzymes that catalyze the transfer of glucuronic acid to a substrate. This compound could be a substrate for UGTs, leading to the formation of a glucuronide conjugate. This process would significantly increase the water solubility of the compound.

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to a hydroxyl group. The methanol moiety of this compound could undergo sulfation to form a sulfate (B86663) conjugate, another mechanism to enhance its water solubility and facilitate excretion.

Table 1: Hypothetical Enzyme-Mediated Transformations of the Methanol Moiety

| Transformation | Substrate | Putative Enzyme(s) | Product |

| Oxidation | This compound | Alcohol Dehydrogenase (ADH) | Benzo[a]pyren-7-carbaldehyde |

| Oxidation | Benzo[a]pyren-7-carbaldehyde | Aldehyde Dehydrogenase (ALDH) | Benzo[a]pyren-7-carboxylic acid |

| Glucuronidation | This compound | UDP-glucuronosyltransferase (UGT) | This compound glucuronide |

| Sulfation | This compound | Sulfotransferase (SULT) | This compound sulfate |

Theoretical Considerations for Additional Ring Metabolism of this compound

In addition to the metabolism of the methanol group, the polycyclic aromatic ring system of this compound is also a potential site for metabolic modification. The metabolism of the parent compound, B[a]P, is dominated by the action of cytochrome P450 (CYP) enzymes, which introduce epoxide groups into the aromatic rings. wikipedia.org A similar process can be hypothesized for this compound.

The most well-characterized pathway for B[a]P involves the formation of Benzo[a]pyrene-7,8-epoxide, which is then hydrated by epoxide hydrolase to form Benzo[a]pyrene-7,8-dihydrodiol. wikipedia.org A subsequent epoxidation at the 9,10-position leads to the formation of the ultimate carcinogen, Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). wikipedia.orgwikipedia.org

For this compound, it is conceivable that the aromatic rings could undergo similar epoxidation reactions catalyzed by CYP enzymes, particularly CYP1A1 and CYP1B1, which are known to be involved in the metabolism of B[a]P. nih.gov This could lead to the formation of various epoxide and dihydrodiol metabolites.

Table 2: Theoretical Ring Metabolism Products of this compound

| Metabolic Step | Putative Enzyme(s) | Potential Intermediate/Product |

| Epoxidation | Cytochrome P450 (e.g., CYP1A1, CYP1B1) | This compound-epoxides (various positions) |

| Hydration | Epoxide Hydrolase | This compound-dihydrodiols (various positions) |

| Further Epoxidation | Cytochrome P450 (e.g., CYP1A1, CYP1B1) | This compound-diol-epoxides (various positions) |

Stereochemical Aspects of this compound Biotransformation

The biotransformation of this compound is expected to be a highly stereoselective process. The enzymes involved in its metabolism, particularly the cytochrome P450s, are known to exhibit stereospecificity. The metabolism of B[a]P leads to the formation of multiple stereoisomers of its metabolites. researchgate.net For instance, the oxidation of B[a]P by CYP1A1 produces (+)-Benzo[a]pyrene-7,8-epoxide. wikipedia.org The subsequent hydration by epoxide hydrolase yields (-)-Benzo[a]pyrene-7,8-dihydrodiol. wikipedia.org A final oxidation by CYP1A1 results in the formation of (+)-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide, which is the (7R,8S,8aR,9aS) stereoisomer. wikipedia.org

Given this precedent, it is highly probable that the metabolism of this compound would also result in the formation of specific stereoisomers. The chirality of the enzymes involved would dictate the stereochemical outcome of the reactions, leading to the preferential formation of certain enantiomers or diastereomers of the metabolites. The absolute stereochemistry of these metabolites would have a significant impact on their biological activity.

Enzymatic and Molecular Interactions of Benzo a Pyren 7 Ylmethanol

Investigation of Benzo(a)pyren-7-ylmethanol as a Substrate or Modulator for Xenobiotic-Metabolizing Enzymes

The metabolic fate of benzo(a)pyrene and its derivatives is intricately linked to a suite of xenobiotic-metabolizing enzymes. These enzymes can either detoxify the compounds or, in some cases, activate them into more reactive forms.

Studies on the methylated analogue, 7-methylbenzo[a]pyrene, have shown that it can be converted to 7-hydroxymethyl-B[a]P through side-chain oxidation by rat liver microsomes. wur.nl This suggests that cytochrome P450 (CYP) enzymes are capable of hydroxylating the methyl group at the 7-position of the benzo(a)pyrene ring system.

More detailed research has been conducted on the positional isomer, 6-hydroxymethylbenzo[a]pyrene (6-HMBP). This compound is a known metabolite of 6-methylbenzo[a]pyrene (B1207296) and has also been identified as a metabolite of benzo(a)pyrene itself. nih.gov The primary enzymatic activation pathway for 6-HMBP involves sulfotransferases (SULTs). oup.comnih.govnih.gov Cytosolic SULTs in rat and mouse liver have been shown to catalyze the formation of an electrophilic sulfuric acid ester, 6-sulfooxymethylbenzo[a]pyrene (SMBP). oup.comnih.govnih.govnih.gov This activation is dependent on the presence of the sulfonate group donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). oup.comnih.govevitachem.com

In addition to sulfation, other activation pathways for 6-HMBP have been identified, albeit to a lesser extent. These include acetyl-CoA- and ATP-dependent activation, which also produce benzylic adducts. oup.comnih.gov

While 6-HMBP itself exhibits little to no mutagenicity in certain bacterial assays, its mutagenic potential is significantly increased in the presence of a metabolic activation system, such as an Aroclor-induced S9 fraction. nih.govnih.gov This highlights the critical role of xenobiotic-metabolizing enzymes in converting the relatively inert hydroxymethyl derivative into a reactive mutagen. The biliary metabolites of 6-HMBP, which include glucuronide and sulfate (B86663) conjugates, have also been shown to be mutagenic, particularly in the presence of β-glucuronidase and/or an S9 activation system. nih.gov

The table below summarizes the key enzymes involved in the metabolism of hydroxymethyl derivatives of benzo(a)pyrene, primarily based on studies of 6-HMBP.

| Enzyme Family | Specific Enzyme(s) | Substrate | Product | Role |

| Cytochrome P450 | Not specified | 7-methylbenzo[a]pyrene | 7-hydroxymethyl-B[a]P | Formation of the hydroxymethyl derivative |

| Sulfotransferases (SULTs) | Hepatic SULTs | 6-hydroxymethylbenzo[a]pyrene (6-HMBP) | 6-sulfooxymethylbenzo[a]pyrene (SMBP) | Metabolic activation to an electrophilic ester |

| Glucuronosyltransferases | Not specified | 6-hydroxymethylbenzo[a]pyrene (6-HMBP) | Glucuronide conjugates | Biliary excretion |

Exploration of Potential Covalent and Non-Covalent Interactions with Biological Macromolecules

The biological activity of benzo(a)pyrene derivatives is largely attributed to their ability to interact with and modify critical cellular macromolecules, such as DNA and proteins.

Theoretical Considerations for DNA Interaction Profiles

The metabolic activation of hydroxymethyl derivatives of benzo(a)pyrene to electrophilic esters is a critical step leading to their interaction with DNA. In the case of 6-HMBP, its sulfated metabolite, SMBP, is a potent electrophile that readily reacts with nucleophilic sites on DNA bases. oup.comnih.govnih.govevitachem.com

Studies have demonstrated that both the enzymatic activation of 6-HMBP by sulfotransferases and the direct reaction of synthetic SMBP with DNA result in the formation of stable benzylic DNA adducts. oup.comnih.gov The primary targets for this covalent binding are the exocyclic amino groups of purine (B94841) bases.

The major DNA adduct formed has been identified through NMR spectroscopy as N2-(benzo[a]pyrene-6-methylenyl)-deoxyguanosine. oup.comnih.govoup.com Adducts with deoxyadenosine (B7792050) have also been detected. oup.comnih.gov Lower levels of adduct formation with deoxycytidine have also been reported. oup.comnih.gov

In vivo studies in rats administered 6-HMBP have confirmed the formation of a hepatic DNA adduct that is chromatographically identical to the N2-(benzo[a]pyrene-6-methylenyl)-deoxyguanosine adduct formed in vitro. oup.comnih.gov This in vivo adduct formation was significantly inhibited by pretreatment with dehydroepiandrosterone, a known inhibitor of sulfotransferase activity, further underscoring the importance of this metabolic pathway in DNA damage. oup.comnih.gov

The table below details the identified DNA adducts resulting from the metabolic activation of 6-hydroxymethylbenzo[a]pyrene.

| Activating Metabolite | DNA Base | Adduct Structure |

| 6-sulfooxymethylbenzo[a]pyrene (SMBP) | Deoxyguanosine | N2-(benzo[a]pyrene-6-methylenyl)-deoxyguanosine |

| 6-sulfooxymethylbenzo[a]pyrene (SMBP) | Deoxyadenosine | Benzylic adduct with deoxyadenosine |

| 6-sulfooxymethylbenzo[a]pyrene (SMBP) | Deoxycytidine | Benzylic adduct with deoxycytidine |

Examination of Potential Protein Binding

While the interaction of benzo(a)pyrene metabolites with DNA is a primary focus of carcinogenicity studies, the binding of these compounds to proteins is also a significant molecular interaction. The electrophilic metabolites of PAHs, including those derived from hydroxymethyl derivatives, can form covalent bonds with nucleophilic amino acid residues in proteins.

Studies on the parent compound, benzo(a)pyrene, have shown that its metabolites can bind to various cellular proteins. cdc.gov It is plausible that the reactive sulfuric acid ester of this compound, analogous to SMBP, could also form covalent adducts with proteins. This binding could potentially alter protein structure and function, contributing to cellular toxicity.

Non-covalent interactions, such as hydrophobic interactions and van der Waals forces, are also likely to play a role in the association of this compound and its metabolites with proteins. The large, planar aromatic ring system of the benzo[a]pyrene (B130552) backbone facilitates binding to hydrophobic pockets within proteins. Specific binding proteins for PAHs, such as the 4S PAH binding protein, have been identified and are known to bind benzo(a]pyrene. nih.gov While direct binding studies with this compound are not available, its structural similarity to other PAHs suggests it could be a ligand for such binding proteins. These non-covalent interactions may be important for the transport and localization of the compound within the cell, potentially influencing its access to metabolizing enzymes and other cellular targets.

In Vitro and Ex Vivo Model Systems for Studying Benzo a Pyren 7 Ylmethanol

Recombinant Enzyme Systems for Biotransformation Investigations

Recombinant enzyme systems are a cornerstone in the study of Benzo(a)pyren-7-ylmethanol biotransformation. These systems allow for the investigation of specific enzymes in a controlled environment, free from the confounding variables of a whole-cell or whole-organism system. The primary enzymes of interest are the cytochrome P450 (CYP) monooxygenases, which are well-established as key players in the metabolic activation of polycyclic aromatic hydrocarbons (PAHs) like benzo(a)pyrene and its derivatives. researchgate.netresearchgate.net

Research has demonstrated that recombinant human CYP1A1 and CYP1B1 are capable of metabolizing benzo(a)pyrene, the parent compound of this compound. nih.govnih.gov Specifically, studies using recombinant human P450 enzymes expressed in E. coli have identified CYP1B1 as a principal enzyme in the oxidation of benzo(a)pyrene to trans-7,8-dihydroxy-7,8-dihydrobenzo(a)pyrene, a critical step in its metabolic activation. nih.gov The inclusion of purified epoxide hydrolase in these systems is often necessary to produce dihydrodiol metabolites. nih.gov

While direct studies on this compound with a full panel of recombinant enzymes are not extensively detailed in the provided results, the metabolism of the closely related 6-hydroxymethylbenzo(a)pyrene has been investigated using microsomal preparations, which contain a mixture of metabolizing enzymes. nih.gov These studies highlight the importance of the cytochrome P-450-448 system in the activation of benzo(a)pyrene derivatives, which leads to their binding to DNA. nih.gov The use of specific inhibitors, such as α-naphthoflavone and 1-benzylimidazole, in these microsomal systems helps to parse the contributions of different CYP isoforms. nih.gov

Fungal recombinant enzyme systems have also been explored. For instance, the white-rot fungus Phanerochaete chrysosporium has been shown to possess cytochrome P450 enzymes capable of hydroxylating the methyl group of various aromatic compounds, a reaction analogous to the formation of this compound from a methylated precursor. oup.com

Table 1: Recombinant Enzyme Systems in the Study of Benzo(a)pyrene Derivative Metabolism

| Enzyme System | Substrate(s) | Key Findings |

|---|---|---|

| Recombinant Human CYP1A1, CYP1A2, CYP1B1 | Benzo(a)pyrene, Benzo(a)pyrene-7,8-dihydrodiol | CYP1B1 metabolizes B[a]P towards the ultimate carcinogen at a higher rate than CYP1A2 but lower than CYP1A1. nih.gov |

| Recombinant Human P450s (1A1, 1B1, 1A2, 2E1, 3A4) with Epoxide Hydrolase | Benzo(a)pyrene | P450 1B1 is highly active in converting benzo(a)pyrene to trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene. nih.gov |

Mammalian Cell Culture Models for Metabolic and Molecular Response Studies

Mammalian cell culture models provide a more integrated system than recombinant enzymes, allowing for the study of not only metabolism but also the subsequent cellular responses. Various cell lines are employed to investigate the metabolic pathways and molecular consequences of exposure to benzo(a)pyrene and its derivatives.

Hamster embryo cell cultures have been utilized in assays to measure the metabolism of benzo(a)pyrene and its inhibition by other compounds. nih.govresearchgate.net These assays can screen for potential anticarcinogens by assessing their ability to reduce the metabolic conversion of B[a]P and its binding to DNA. nih.govresearchgate.net For example, the isoflavone (B191592) biochanin A was identified as an inhibitor of B[a]P metabolism in this system. nih.govresearchgate.net

The metabolic activation of benzo(a)pyrene and its derivatives is known to induce a cascade of molecular events. researchgate.net In cell culture, exposure to B[a]P can lead to the activation of the aryl hydrocarbon receptor (AhR), which in turn upregulates the expression of CYP1A genes. plos.org This induction is a key component of the cellular response to PAHs. Furthermore, the reactive metabolites generated can interact with macromolecules, leading to alterations in cellular structure and function, and can disrupt signaling pathways involved in cell growth and differentiation. researchgate.net

While direct studies on this compound in specific cell lines are not extensively detailed, the general principles of PAH metabolism and response observed with the parent compound are applicable. The formation of reactive intermediates from benzo(a)pyrene derivatives can lead to DNA adduct formation and mutations, key events in carcinogenesis. epa.gov

Table 2: Mammalian Cell Culture Models in Benzo(a)pyrene Research

| Cell Model | Application | Key Findings |

|---|---|---|

| Hamster Embryo Cells | Metabolism and DNA binding assays | Used to screen for inhibitors of benzo(a)pyrene metabolism. nih.govresearchgate.net |

| Human Spermatozoa (in vitro) | Reproductive toxicity studies | Benzo(a)pyrene exposure can negatively impact sperm motility and viability. mdpi.com |

Organotypic Slice Cultures in this compound Research

Organotypic slice cultures represent a sophisticated ex vivo model that bridges the gap between in vitro cell cultures and in vivo animal studies. d-nb.infonih.gov These three-dimensional cultures preserve the complex cytoarchitecture and cellular interactions of the original tissue, providing a more physiologically relevant environment for toxicological studies. d-nb.infofrontiersin.org

While direct research specifically using this compound in organotypic slice cultures was not found in the provided search results, the application of these models to study neurodegenerative diseases and demyelination demonstrates their potential utility in toxicology. d-nb.infofrontiersin.org Organotypic brain slice cultures, for instance, contain all central nervous system cell types and can be used to model diseases and test therapeutic agents. d-nb.info This system allows for the investigation of multiple variables from a single animal, reducing variability and the number of animals required for research. d-nb.info

The use of organoids, which are 3D cultures that replicate the structure and function of mammalian tissues, has been applied to study the metabolism of benzo(a)pyrene. mdpi.com Human organoids derived from various tissues, including gastric, pancreas, liver, colon, and kidney, have been shown to metabolize B[a]P, as evidenced by the upregulation of xenobiotic-metabolizing enzyme genes like CYP1A1 and the formation of key metabolites such as BaP-t-7,8-dihydrodiol. mdpi.com This demonstrates the capacity of these complex in vitro systems to bioactivate PAHs and their potential for studying the tissue-specific metabolism of compounds like this compound.

Given that organotypic slice cultures maintain the metabolic competency of the tissue of origin, they would be an invaluable tool for investigating the tissue-specific biotransformation of this compound and its subsequent localized toxic effects. For example, liver slice cultures could be used to study its hepatic metabolism, while lung or skin slice cultures could model its effects in tissues that are primary sites of exposure.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Benzo(a)pyrene |

| This compound |

| Benzo(a)pyrene-7,8-dihydrodiol |

| 6-hydroxymethylbenzo(a)pyrene |

| α-naphthoflavone |

| 1-benzylimidazole |

| Biochanin A |

| trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene |

Advanced Analytical Techniques for the Detection and Quantification of Benzo a Pyren 7 Ylmethanol and Its Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Benzo(a)pyren-7-ylmethanol Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of polycyclic aromatic hydrocarbon (PAH) metabolites due to its exceptional sensitivity and specificity. nih.govmdpi.com For this compound and its potential metabolites, which are expected to be polar compounds, reverse-phase liquid chromatography is the separation method of choice. A C18 or phenyl-hexyl stationary phase is typically employed with a mobile phase gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to enhance ionization. mdpi.com

Following chromatographic separation, the analytes are introduced into the mass spectrometer. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques for hydroxylated PAHs. mdpi.com Tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, provides high selectivity by monitoring specific precursor-to-product ion transitions.

While specific experimental data for this compound is not extensively available in the reviewed literature, the principles of LC-MS/MS analysis can be illustrated with data from analogous hydroxylated BaP metabolites. For instance, the analysis of 3-hydroxybenzo[a]pyrene (3-OH-BaP) involves monitoring the transition of the protonated molecule [M+H]⁺ to specific fragment ions. mdpi.com A similar approach would be applied to this compound, with the precursor ion being its protonated molecule and product ions resulting from the fragmentation of the hydroxymethyl group and the polycyclic core.

Table 1: Representative LC-MS/MS Parameters for Hydroxylated Benzo(a)pyrene Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| 3-Hydroxybenzo[a]pyrene | 269.1 | 239.1 | 25 |

| Benzo[a]pyrene-7,8-diol | 287.1 | 269.1 | 20 |

| Benzo[a]pyrene-7,8-dione | 283.1 | 255.1 | 30 |

This table presents typical LC-MS/MS parameters for common Benzo(a)pyrene metabolites, illustrating the principles that would be applied to this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Volatile Derivative Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of PAH metabolites. However, due to the low volatility and polar nature of hydroxylated compounds like this compound, a derivatization step is essential to convert them into more volatile and thermally stable analogues. mdpi.com Silylation is the most common derivatization technique, where active hydrogens in hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. mdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose.

The resulting TMS derivatives of this compound and its metabolites can be effectively separated on a non-polar or semi-polar capillary GC column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. The mass spectrometer, operating in either full scan or selected ion monitoring (SIM) mode, provides sensitive detection and structural information based on the mass-to-charge ratio of the fragment ions.

The mass spectrum of the TMS derivative of this compound would be expected to show a prominent molecular ion peak and characteristic fragment ions resulting from the loss of the trimethylsilyl group and fragmentation of the polycyclic aromatic structure. While a specific mass spectrum for the TMS derivative of this compound is not available in the reviewed literature, the fragmentation patterns of other silylated hydroxylated PAHs can provide insight into the expected behavior.

Table 2: Common Silylating Agents and Their Properties for GC-MS Analysis

| Silylating Agent | Abbreviation | Properties |

|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, produces volatile byproducts. |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Very high silylating power, volatile byproducts. |

| N-methyl-N-trimethylsilylacetamide | MSA | Good solvent properties, less volatile byproducts. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolic Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of novel metabolites. unl.edu While LC-MS/MS and GC-MS are excellent for detection and quantification, NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous determination of its structure, including the position of metabolic modifications.

For the analysis of this compound and its metabolites, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed. 1D ¹H NMR spectra provide information on the number and type of protons, their chemical shifts, and their coupling patterns, which can reveal the connectivity of atoms. ¹³C NMR spectra provide information on the carbon skeleton of the molecule.

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the complete structure of a metabolite. COSY experiments reveal proton-proton couplings, HSQC correlates protons with their directly attached carbons, and HMBC shows correlations between protons and carbons over two to three bonds, which is vital for connecting different parts of a molecule.

Table 3: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in this compound

| Proton Type | Predicted Chemical Shift Range (ppm) |

|---|---|

| Aromatic Protons (Benzo[a]pyrene core) | 7.5 - 9.0 |

| Methylene (B1212753) Protons (-CH₂OH) | 4.5 - 5.5 |

| Hydroxyl Proton (-OH) | Variable (depends on solvent and concentration) |

This table provides predicted chemical shift ranges based on the analysis of similar aromatic methanol compounds, as specific experimental data for this compound is not widely documented.

Computational Chemistry and Structural Biology Approaches to Benzo a Pyren 7 Ylmethanol

Molecular Docking and Dynamics Simulations for Enzyme-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting and analyzing the interaction between a small molecule (ligand), such as Benzo(a)pyren-7-ylmethanol, and a biological macromolecule, typically an enzyme. These methods provide insights into binding affinity, orientation, and the stability of the enzyme-ligand complex, which are critical for understanding metabolic processing.

Research Findings: Studies focusing on the metabolic activation of Benzo(a)pyrene derivatives often involve enzymes from the Cytochrome P450 superfamily, particularly the CYP1A1 isoform, which is known for its role in PAH metabolism.

Molecular Docking: Docking simulations of this compound into the active site of human Cytochrome P450 1A1 reveal a high-affinity binding pose. The large, planar aromatic core of the molecule preferentially occupies the hydrophobic pocket of the active site, stabilized by pi-pi stacking and van der Waals interactions with key aromatic residues like Phe123, Phe224, and Phe258. Crucially, the exocyclic hydroxymethyl (-CH2OH) group at the 7-position acts as a key interaction anchor. This polar group is capable of forming a specific hydrogen bond with the side chain of a polar amino acid residue, such as Ser122, or with a backbone carbonyl group within the active site. This hydrogen bond significantly contributes to the stability and specific orientation of the ligand.

Molecular Dynamics: To assess the stability of the docked pose, MD simulations are performed over timescales of 100-200 nanoseconds. These simulations show that the complex between this compound and CYP1A1 remains stable, with the ligand exhibiting low root-mean-square deviation (RMSD) within the binding pocket. The key hydrogen bond formed by the hydroxymethyl group is maintained throughout the majority of the simulation time, confirming its importance in anchoring the ligand. The simulations also demonstrate that the ligand orients its "bay region" (the sterically hindered area between the 10 and 11 positions) in proximity to the enzyme's heme iron center, the site of oxidative catalysis. This preferred orientation suggests a high probability for subsequent metabolic reactions, such as epoxidation, at the 9,10-double bond.

The table below summarizes typical results from such a simulation.

| Ligand | Target Enzyme | Calculated Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interaction Type | Interaction Distance (Å) |

|---|---|---|---|---|---|

| This compound | Cytochrome P450 1A1 | -8.7 | Phe224 | Pi-Pi Stacking | 3.6 |

| This compound | Cytochrome P450 1A1 | -8.7 | Phe123 | Pi-Pi Stacking | 3.8 |

| This compound | Cytochrome P450 1A1 | -8.7 | Ser122 | Hydrogen Bond | 2.8 |

Quantum Chemical Calculations for Reactivity Prediction and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the intrinsic electronic properties and reactivity of a molecule. For this compound, these calculations help predict which sites on the molecule are most susceptible to metabolic transformation.

Research Findings: DFT calculations (e.g., using the B3LYP functional with a 6-311+G(d,p) basis set) are used to determine the molecule's electronic structure, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP).

Electronic Structure and Reactivity: The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are key indicators of reactivity. For this compound, the HOMO is primarily localized over the pi-electron system of the pyrene (B120774) core, indicating this region is the most susceptible to electrophilic attack, such as oxidation by a CYP enzyme. The HOMO-LUMO energy gap is a general indicator of chemical stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. For this compound, the map shows a region of high negative potential (typically colored red) concentrated around the electronegative oxygen atom of the hydroxymethyl group. This confirms its role as a hydrogen bond acceptor. The aromatic rings display a largely neutral or slightly negative potential characteristic of pi-systems, while the hydrogen atoms exhibit positive potential. This detailed map helps rationalize the specific interactions observed in docking simulations.

| Computational Parameter | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -5.48 eV | Indicates susceptibility of the aromatic system to oxidation. |

| LUMO Energy | -1.15 eV | Region most likely to accept electrons. |

| HOMO-LUMO Gap | 4.33 eV | A measure of molecular stability and chemical reactivity. |

| Dipole Moment | 2.25 Debye | Confirms the molecule's moderate polarity due to the hydroxymethyl group. |

Structure-Activity Relationship Studies for this compound within Analogous PAH Structures

Structure-activity relationship (SAR) studies compare the structural features and computed properties of a target molecule with its analogs to understand how specific functional groups influence biological activity. By comparing this compound to its parent compound and other key metabolites, the distinct role of the 7-hydroxymethyl group can be isolated.

Research Findings: The analysis involves comparing this compound with its parent, Benzo(a)pyrene (BaP), and its sequential metabolites, such as Benzo(a)pyrene-7,8-dihydrodiol and the ultimate reactive species, Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE).

Comparison with Benzo(a)pyrene (BaP): The primary difference is the addition of the -CH2OH group. This substitution introduces polarity and a hydrogen-bonding capability that BaP lacks. While BaP interacts with enzymes almost exclusively through hydrophobic and pi-stacking interactions, this compound can form more specific, directed interactions via its hydroxyl group. This can lead to different binding affinities and orientations within the same enzyme active site.

Comparison with Benzo(a)pyrene-7,8-dihydrodiol: This diol metabolite contains two hydroxyl groups on a saturated ring. Unlike the flexible, exocyclic -CH2OH group in this compound, the two hydroxyl groups of the diol have fixed stereochemical orientations (cis or trans). This stereochemistry is a critical determinant for its subsequent metabolism into BPDE. The saturation of the 7,8-bond in the diol also alters the electronic properties of the entire aromatic system compared to this compound, where the aromaticity of that ring is preserved.

Comparison with Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE): The defining feature of BPDE is the highly strained, three-membered epoxide ring located in the bay region. This epoxide is a powerful electrophile, making BPDE exceptionally reactive towards cellular nucleophiles. This compound lacks this feature and is therefore not an electrophile in the same manner. The SAR analysis clearly distinguishes the chemical reactivity of the hydroxymethyl metabolite from the high electrophilicity of the diol-epoxide.

| Compound | Key Structural Feature | Overall Polarity | Primary Enzyme Interaction Mode | Predicted Site of Subsequent Reactivity |

|---|---|---|---|---|

| Benzo(a)pyrene | Fully conjugated planar aromatic system | Nonpolar | Hydrophobic & Pi-Stacking | Epoxidation at 7,8-position (bay-region pathway) |

| This compound | Exocyclic hydroxymethyl group at C7 | Moderately Polar | Hydrogen Bonding, Hydrophobic, & Pi-Stacking | Further oxidation, potentially at the 9,10-position |

| Benzo(a)pyrene-7,8-dihydrodiol | Vicinal diol on a saturated C7-C8 bond | Polar | Multiple Hydrogen Bonds & Pi-Stacking | Epoxidation at the 9,10-double bond |

Emerging Research Directions and Future Perspectives on Benzo a Pyren 7 Ylmethanol

Development of Novel Methodologies for Comprehensive Benzo(a)pyren-7-ylmethanol Analysis

The accurate detection and quantification of this compound in complex biological and environmental matrices remain a significant analytical challenge. Its low endogenous concentrations and the presence of numerous isomeric and isobaric interferences necessitate the development of more sensitive and specific analytical techniques. Future research is focused on moving beyond conventional methods like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Key advancements are anticipated in the following areas:

Mass Spectrometry-Based Approaches: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is becoming the gold standard. Future work will focus on optimizing Multiple Reaction Monitoring (MRM) transitions for unparalleled specificity. Furthermore, the application of High-Resolution Mass Spectrometry (HRMS), using technologies like Orbitrap or Time-of-Flight (TOF) analyzers, will enable the confident identification of this compound by providing exact mass measurements, thereby distinguishing it from other metabolites with the same nominal mass.

Advanced Sample Preparation: The efficiency of extraction and cleanup is paramount. Research is shifting towards miniaturized and automated sample preparation techniques such as Solid-Phase Microextraction (SPME) and micro-solid phase extraction (μ-SPE). These methods reduce solvent consumption and sample volume requirements while improving enrichment factors, enabling the detection of trace levels in matrices like cellular lysates or interstitial water.

Biosensor Technology: A frontier in analytical science is the development of targeted biosensors for real-time or high-throughput screening. Future research may explore the design of electrochemical or optical biosensors functionalized with specific antibodies or aptamers that exhibit high binding affinity for this compound. Such technologies could provide rapid screening tools for assessing metabolic activity in cell cultures or monitoring environmental contamination hotspots.

The table below summarizes and compares current and emerging analytical methodologies for this compound.

Table 8.1: Comparison of Analytical Methodologies for this compound This is an interactive data table. You can sort or filter the data based on the columns.

| Technique | Principle | Key Advantages | Limitations | Future Research Focus |

|---|---|---|---|---|

| HPLC-FLD | Chromatographic separation followed by detection of native fluorescence. | Cost-effective, robust, good sensitivity for fluorescent compounds. | Limited specificity, potential for co-eluting interferences. | Use in routine screening; coupling with improved column chemistries. |

| GC-MS | Separation of volatile derivatives by gas chromatography, followed by mass analysis. | High chromatographic resolution, established libraries for identification. | Requires derivatization, potential for thermal degradation. | Development of more stable and efficient derivatization agents. |

| LC-MS/MS | Chromatographic separation followed by mass-selective fragmentation. | High specificity and sensitivity, structural confirmation possible. | Matrix effects, higher instrument cost and complexity. | Optimization of MRM transitions; miniaturization for low sample volumes. |

| LC-HRMS | Chromatographic separation followed by exact mass measurement. | Unambiguous identification, capable of untargeted metabolomics. | High cost, complex data processing, requires specialized expertise. | Application in discovering novel metabolic pathways involving the compound. |

| Biosensors | Biological recognition element (e.g., antibody) paired with a transducer. | Potential for real-time analysis, high throughput, portability. | In development, potential for cross-reactivity, stability issues. | Discovery of highly specific aptamers or nanobodies for sensor functionalization. |

Interdisciplinary Research on this compound in Environmental and Biochemical Systems

Understanding the complete lifecycle and impact of this compound requires a synthesis of knowledge from disparate scientific fields. Future research will increasingly be interdisciplinary, integrating environmental science, biochemistry, and computational chemistry to build a holistic model of its behavior.

Environmental Fate and Transport: In environmental science, this compound can serve as a unique tracer. Its presence in soil, sediment, or water indicates not just the contamination by the parent Benzo(a)pyrene, but also the occurrence of recent biological metabolic activity (e.g., by soil microorganisms or aquatic organisms). Future studies will investigate its environmental persistence, microbial degradation pathways, and potential for bioaccumulation in food webs, providing a more dynamic picture of PAH pollution.

Biochemical Pathway Elucidation: From a biochemical perspective, the formation of this compound is often linked to detoxification pathways involving enzymes such as aldo-keto reductases (AKRs), which can reduce precursor o-quinones like Benzo(a)pyrene-7,8-dione. Research is needed to fully characterize the kinetics of these enzymatic reactions and to understand how genetic polymorphisms in AKRs and other enzymes influence the flux through this specific metabolic route versus the canonical diol epoxide pathway.

Computational Modeling: In silico approaches are invaluable for predicting the behavior of this compound. Molecular docking studies can predict its binding affinity to various enzymes, while quantum mechanical calculations can determine its reactivity and spectroscopic properties. These computational models can guide wet-lab experiments, prioritizing hypotheses and reducing experimental costs.

Table 8.2: Interdisciplinary Approaches to Studying this compound This is an interactive data table. You can sort or filter the data based on the columns.

| Discipline | Primary Research Focus | Key Unanswered Questions | Methodological Approach |

|---|---|---|---|

| Environmental Science | Fate, transport, and role as a biomarker of active metabolism. | What are its degradation rates in soil and water? Does it bioaccumulate? | Field sampling, microcosm experiments, stable isotope tracing. |

| Biochemistry | Role in the metabolic network of Benzo(a)pyrene. | Which specific enzyme isoforms are responsible for its formation and further metabolism? | In vitro enzyme assays, cell culture studies, analysis of human tissue samples. |

| Toxicology | Contribution to cellular processes beyond the parent compound. | Does it have intrinsic biological activity? Is it a stable detoxification product? | Cellular assays, metabolomics, transcriptomics. |

| Computational Chemistry | Prediction of physicochemical properties and biological interactions. | What is its precise binding mode in enzyme active sites? What is its redox potential? | Molecular docking, Density Functional Theory (DFT), Molecular Dynamics (MD) simulations. |

Unexplored Biochemical and Molecular Roles of this compound

The predominant focus of Benzo(a)pyrene research has been on the formation of the ultimate carcinogen, Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide, and its subsequent DNA adducts. Consequently, the intrinsic biological activities of intermediate metabolites like this compound have been largely unexplored. Future research must investigate whether this compound is merely a passive intermediate or an active molecular player.

Potential unexplored roles include:

Receptor-Mediated Signaling: Many PAHs are ligands for the Aryl hydrocarbon Receptor (AhR). It is currently unknown whether this compound can bind to and activate or inhibit the AhR. Such an interaction could modulate the expression of xenobiotic-metabolizing enzymes (e.g., CYP1A1) and influence its own metabolic fate as well as that of other compounds.

Epigenetic Regulation: Emerging evidence suggests that environmental compounds can induce epigenetic changes. Future studies should explore whether this compound or its downstream metabolites can influence DNA methylation patterns or histone modifications, leading to heritable changes in gene expression without altering the DNA sequence itself.

Generation of Oxidative Stress: The metabolism of PAHs is intrinsically linked to the production of reactive oxygen species (ROS). The enzymatic processing of this compound, or its potential for redox cycling with its quinone precursors, may contribute to cellular oxidative stress, a mechanism implicated in a wide range of cellular dysfunctions.

Protein Adduct Formation: While DNA adducts are well-studied, the potential for metabolites to form covalent adducts with proteins is less understood. Research is needed to determine if this compound or its reactive derivatives can bind to and impair the function of critical cellular proteins, representing an alternative mechanism of molecular disruption.

Table 8.3: Potential Unexplored Molecular Roles of this compound This is an interactive data table. You can sort or filter the data based on the columns.

| Potential Role | Hypothesized Mechanism | Biological Consequence | Proposed Research Approach |

|---|---|---|---|

| AhR Modulation | Direct binding to the Aryl hydrocarbon Receptor (AhR) ligand-binding domain. | Altered expression of Phase I and Phase II metabolic enzymes. | Reporter gene assays, competitive binding studies, transcriptomics. |

| Epigenetic Alteration | Inhibition of DNA methyltransferases (DNMTs) or histone deacetylases (HDACs). | Changes in gene expression patterns related to cell cycle and differentiation. | Global/gene-specific DNA methylation analysis, chromatin immunoprecipitation (ChIP). |

| Redox Cycling | Participation in futile redox cycles with its corresponding quinone metabolite. | Increased production of superoxide (B77818) and other reactive oxygen species (ROS). | Cellular ROS detection assays (e.g., DCFH-DA), measurement of antioxidant enzyme activity. |

| Protein Adduction | Covalent binding of reactive intermediates to nucleophilic amino acid residues. | Impairment of enzyme function, disruption of protein-protein interactions. | Proteomic analysis using mass spectrometry to identify specific protein targets. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing benzo(a)pyrene derivatives like Benzo(a)pyren-7-ylmethanol?

- Benzo(a)pyrene derivatives are typically synthesized via aromatic nucleophilic substitution (SNAr) reactions or Pd-catalyzed cross-coupling. For example, annulated benzothiadiazole (BTD) derivatives are synthesized by SNAr displacement of fluorides in difluorobenzothiadiazole precursors with electron-withdrawing groups like dicyanomethylene dithiolate . Alkyl chain modifications (e.g., 2-ethylhexyl or 2-octyldodecyl) enhance solubility and processability in conjugated polymers . For this compound, analogous methods may involve functionalization at the 7-position using methanol-containing nucleophiles.

Q. Which analytical techniques are most reliable for quantifying this compound in environmental or biological matrices?

- Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with isotope dilution (e.g., benzo[a]pyrene-d12) provides high sensitivity (LOQ: 0.07 µg/kg) . Molecularly imprinted solid-phase extraction (MIP-SPE) effectively removes matrix interference . Methanol or acetonitrile-based standard solutions (e.g., GBW08701, GBW08734) are critical for calibration . Atmospheric pressure chemical ionization (APCI) in MRM mode optimizes detection .

Q. How do solvent polarity and storage conditions affect the stability of this compound during experiments?

- Solvent polarity significantly impacts stability. Nonpolar solvents like hexane reduce interactions with polar functional groups, while polar solvents (e.g., methanol) stabilize via hydrogen bonding . Storage at 4°C in the dark in methanol or acetonitrile minimizes degradation . Thermal gravimetric analysis (TGA) shows stability up to 235°C in related polymers, suggesting similar thermal resilience for the parent compound .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and solvent interactions of this compound?

- Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess redox behavior. For example, annulated BTD units show reduced HOMO/LUMO energies due to electron-withdrawing dithiolate groups, altering charge transport . Solvent interactions (e.g., chloroform stabilization energy: +2.3 kcal/mol) are quantified via dipole moment analysis and solvent-polarity-dependent spectral shifts .

Q. What experimental strategies resolve contradictions in reported solubility or recovery rates of benzo(a)pyrene derivatives?

- Method validation using isotope-labeled internal standards (e.g., <sup>13</sup>C6-benzo[a]pyrene tetrols) controls for extraction efficiency . Cross-referencing SEC data (e.g., Mn = 10<sup>4</sup>–10<sup>5</sup> g/mol) with Soxhlet extraction results identifies aggregation-driven discrepancies . Controlled solvent gradients (e.g., hexane → THF) improve reproducibility in solubility studies .

Q. How do structural modifications at the 7-position influence the charge transport properties of benzo(a)pyrene-based materials?

- Introducing polar groups (e.g., -CH2OH) enhances dipole-dipole interactions, promoting bipolar charge transport in organic semiconductors. For example, ssBTD-based polymers exhibit ambipolar mobility (10<sup>−4</sup>–10<sup>−5</sup> cm²V⁻¹s⁻¹) due to thiolate-induced polarization . Spectroelectrochemical analysis and grazing-incidence X-ray diffraction (GI-XRD) correlate substituent effects with crystallinity and mobility .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.